molecular formula C30H27FN4O5S B2680527 6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 896706-16-4

6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2680527
CAS No.: 896706-16-4
M. Wt: 574.63
InChI Key: JYCNKCAYZAZJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C30H27FN4O5S and its molecular weight is 574.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Binding Activity Research has focused on the synthesis and biological activity assessment of quinazolinone derivatives, highlighting their potential as benzodiazepine receptor antagonists. For instance, the synthesis of tricyclic heterocycles related to quinolinones has led to compounds with significant binding affinity for the benzodiazepine receptor, suggesting their potential in modulating GABAergic neurotransmission and exploring therapeutic avenues for conditions influenced by this system (Francis et al., 1991).

Cytotoxicity and Molecular Docking Studies Quinazolinone derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, demonstrating significant potential in cancer therapy. The synthesis of 5-styryltetrazolo[1,5-c]quinazolines has shown notable cytotoxicity against human breast adenocarcinoma and cervical cancer cells, with molecular docking studies indicating their binding to tubulin, a critical protein in cell division (Mphahlele et al., 2017).

Antibacterial and DNA-PK Evaluation The exploration of quinazolinone derivatives as antibacterial agents has revealed moderate activity against DNA-PK, an enzyme involved in DNA repair processes. This suggests potential applications in targeting bacterial infections and influencing DNA repair mechanisms (Heppell et al., 2015).

H1-Antihistaminic Activity Novel quinazolinone compounds have been synthesized and tested for their H1-antihistaminic activity, offering promising leads for the development of new antihistamines with potentially lower sedative effects compared to existing medications (Alagarsamy & Parthiban, 2013).

Antimicrobial and Antitumor Activities Some quinazolinone derivatives have been found to possess noteworthy antimicrobial and antitumor activities, suggesting their utility in developing new antimicrobial agents and cancer therapeutics. Research indicates that certain quinazolinone-based compounds exhibit significant activity against various bacterial and fungal strains, as well as antitumor properties in cell-based assays (Patel et al., 2012).

Properties

IUPAC Name

6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN4O5S/c31-21-8-6-20(7-9-21)25(36)18-41-30-32-24-17-27-26(39-19-40-27)16-23(24)29(38)35(30)11-10-28(37)34-14-12-33(13-15-34)22-4-2-1-3-5-22/h1-9,16-17H,10-15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNKCAYZAZJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)F)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.